An In-Depth Technical Guide to the Synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Foreword: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a cornerstone in heterocyclic chemistry and drug discovery. These compounds are ubiquitous in nature and form the core structure of numerous pharmacologically active agents.[1][2] The benzofuran nucleus is recognized for its diverse biological activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] This wide range of therapeutic potential has established the benzofuran scaffold as a "privileged structure" in medicinal chemistry, driving extensive research into novel and efficient synthetic methodologies to access its derivatives.[3][5] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of a specific, valuable derivative: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is efficiently achieved through a robust two-step sequence commencing from readily available starting materials. The chosen strategy hinges on two classical and reliable organic transformations:
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Williamson Ether Synthesis: This initial step involves the O-alkylation of a substituted phenol to form a key ether intermediate.
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Intramolecular Cyclization/Condensation: The ether intermediate is then subjected to conditions that promote an intramolecular reaction to construct the furan ring, yielding the target benzofuran structure.
This pathway is favored for its high convergence, operational simplicity, and the use of cost-effective reagents.
Visualizing the Synthetic Workflow
The overall transformation can be visualized as a linear progression from starting materials to the final product, highlighting the formation of the critical ether intermediate.
Caption: High-level workflow for the synthesis of the target benzofuran.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Part 1: O-Alkylation via Williamson Ether Synthesis
The first step is the formation of an aryl ether by reacting 4-methoxyphenol with ethyl 2-chloroacetoacetate.
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Causality of Reagent Selection:
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4-Methoxyphenol: This provides the benzene ring and the C5-methoxy group of the final product.
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Ethyl 2-chloroacetoacetate: This versatile reagent provides the remaining atoms required to form the furan ring and the C2-ethyl ester. The chlorine atom serves as an excellent leaving group for the nucleophilic substitution reaction.
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Potassium Carbonate (K₂CO₃): A moderately strong base is chosen to deprotonate the phenolic hydroxyl group. Its use is advantageous as it is inexpensive, easy to handle, and the resulting byproducts are easily removed. The phenoxide ion generated is a potent nucleophile.[6]
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Acetone: This polar aprotic solvent is ideal for Sₙ2 reactions. It effectively dissolves the organic reactants while not interfering with the nucleophilicity of the phenoxide.[6]
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The reaction proceeds via a standard Sₙ2 mechanism. The carbonate base abstracts the acidic proton from the hydroxyl group of 4-methoxyphenol, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon atom bearing the chlorine in ethyl 2-chloroacetoacetate, displacing the chloride ion and forming the intermediate ether, ethyl 2-(4-methoxyphenoxy)acetoacetate.
Part 2: Acid-Catalyzed Intramolecular Cyclization
The construction of the benzofuran ring from the ether intermediate is typically achieved under acidic conditions, which catalyze an intramolecular cyclization followed by dehydration.
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Mechanism:
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Enolization: The ketone carbonyl in the acetoacetate moiety is protonated by the strong acid catalyst (e.g., concentrated sulfuric acid), which facilitates tautomerization to its enol form.
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the two oxygen substituents, attacks the enol double bond in an intramolecular electrophilic aromatic substitution reaction. The attack occurs at the position ortho to the ether linkage.
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Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity and form the stable furan ring of the final product.
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This cyclization step is a type of Pechmann condensation variant, tailored for benzofuran synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed for clarity and reproducibility. Each step includes built-in checks to validate progress.
Reagent and Materials Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Methoxyphenol | 124.14 | 1.0 | 50 | 6.21 g |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.1 | 55 | 9.05 g |
| Anhydrous K₂CO₃ | 138.21 | 1.5 | 75 | 10.37 g |
| Acetone | - | - | - | 250 mL |
| Conc. H₂SO₄ | 98.08 | Catalytic | - | ~15 mL |
| Ethanol (for recrystallization) | - | - | - | As needed |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate (Intermediate)
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Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (6.21 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
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Addition of Alkylating Agent: While stirring vigorously, add ethyl 2-chloroacetoacetate (9.05 g, 55 mmol) to the suspension.
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Reaction: Heat the mixture to reflux and maintain for 12-16 hours.
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Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicates reaction progression.
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the ether intermediate and is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (Final Product)
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Setup: Place the crude intermediate from the previous step into a flask and cool it in an ice bath.
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Cyclization: Slowly and carefully add concentrated sulfuric acid (~15 mL) to the crude oil with stirring. A significant color change and increase in viscosity will be observed.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
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Trustworthiness Check: TLC analysis (hexane:ethyl acetate 4:1) should show the consumption of the intermediate and the formation of the final product spot.
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-
Workup: Carefully pour the reaction mixture onto crushed ice (~200 g) in a beaker. A solid precipitate should form.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude solid can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Product Characterization
The identity and purity of the synthesized Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 3710-50-7) should be confirmed using standard analytical techniques.[7]
| Analysis | Expected Data |
| ¹H NMR | Ethyl Ester: Quartet ~4.3-4.4 ppm (2H), Triplet ~1.3-1.4 ppm (3H). Methoxy Group: Singlet ~3.8-3.9 ppm (3H). Methyl Group (C3): Singlet ~2.5 ppm (3H). Aromatic Protons: Multiplets in the range of ~6.8-7.5 ppm (3H).[8][9] |
| ¹³C NMR | Expected peaks for ester carbonyl (~160-165 ppm), aromatic carbons (~105-158 ppm), methoxy carbon (~55 ppm), and alkyl carbons. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺) expected at m/z = 234.25 for C₁₃H₁₄O₄. |
| Melting Point | Literature values should be consulted for comparison. |
References
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
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Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Perkin rearrangement. (2024). In Wikipedia. [Link]
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Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
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Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. (2012). FAO AGRIS. [Link]
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Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (n.d.). Bentham Science. [Link]
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Gong, Y., He, J., Gao, M., Yang, L., Qian, Z., & Gou, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26790–26819. [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]
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The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). UNS Journals. [Link]
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